molecular formula C6H6BrNO2S B1603242 Methyl 5-bromo-4-methylthiazole-2-carboxylate CAS No. 79247-79-3

Methyl 5-bromo-4-methylthiazole-2-carboxylate

Cat. No.: B1603242
CAS No.: 79247-79-3
M. Wt: 236.09 g/mol
InChI Key: FKFHGMZAWVUFAQ-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-4-methylthiazole-2-carboxylate” is a chemical compound with the molecular formula C6H6BrNO2S . It has an average mass of 236.086 Da and a monoisotopic mass of 234.930252 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. One of the carbon atoms is substituted with a bromine atom and a methyl group, and another carbon atom is substituted with a carboxylate group .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a density of 1.8±0.1 g/cm3 . It has a boiling point of 276.0±20.0 °C at 760 mmHg . The compound has a molar refractivity of 42.2±0.3 cm3, and a polar surface area of 67 Å2 .

Scientific Research Applications

Methyl 5-bromo-4-methylthiazole-2-carboxylate has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-methylthiazole-2-carboxylate is not fully understood. However, it is believed that it acts as a Lewis acid, which is a type of acid that can donate a pair of electrons to form a bond with an electron-rich species. This allows it to catalyze the formation of new bonds between molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the growth of certain bacteria and fungi, as well as the activity of certain enzymes. It has also been found to reduce lipid peroxidation and oxidative stress in cells, which may have implications for the prevention and treatment of certain diseases.

Advantages and Limitations for Lab Experiments

Methyl 5-bromo-4-methylthiazole-2-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be easily obtained from commercial sources. However, it is important to note that its toxicity has not been fully evaluated and it should be handled with caution.

Future Directions

Future research on Methyl 5-bromo-4-methylthiazole-2-carboxylate could focus on its potential applications in the pharmaceutical and agrochemical industries. In addition, further studies could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, research could be conducted to evaluate its toxicity and to explore new methods of synthesis. Finally, studies could be conducted to explore its potential use in the synthesis of polymers and other materials.

Safety and Hazards

“Methyl 5-bromo-4-methylthiazole-2-carboxylate” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement of H301, indicating that it is toxic if swallowed . Precautionary statements include P301 + P310, which advise seeking medical attention if swallowed .

Properties

IUPAC Name

methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-3-4(7)11-5(8-3)6(9)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFHGMZAWVUFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609604
Record name Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79247-79-3
Record name 2-Thiazolecarboxylic acid, 5-bromo-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79247-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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